lucifer yellow ch dipotassium salt
Description
dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate is a highly fluorescent dye used extensively in biological and chemical research. It is known for its ability to stain cells and tissues, making it a valuable tool for visualizing cellular structures and processes. The compound is water-soluble and exhibits strong fluorescence with excitation and emission peaks at 428 nm and 536 nm, respectively .
Properties
IUPAC Name |
dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O9S2.2K/c14-10-5-1-4(28(22,23)24)2-6-9(5)7(3-8(10)29(25,26)27)12(20)18(11(6)19)17-13(21)16-15;;/h1-3H,14-15H2,(H2,16,17,21)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWYSCVNSCIZCN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)NC(=O)NN)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9K2N5O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477326 | |
| Record name | Lucifer Yellow CH dipotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71206-95-6 | |
| Record name | Lucifer Yellow CH dipotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Architecture
The compound features a benzo[de]isoquinoline-1,3-dione core substituted with:
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Amino group (-NH₂) at position 6,
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Hydrazinecarbonylamino group (-NHCONHNH₂) at position 2,
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Sulfonate groups (-SO₃⁻) at positions 5 and 8.
The dipotassium salt neutralizes the two sulfonic acid groups, yielding the final water-soluble form. The molecular formula is C₁₃H₉K₂N₅O₉S₂ , with a molar mass of 521.57 g/mol .
Key Synthetic Challenges
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Regioselective sulfonation to install sulfonate groups at specific positions.
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Stability of hydrazine derivatives during reaction conditions.
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Salt metathesis to ensure complete conversion to the dipotassium form.
Synthetic Routes and Methodologies
Core Naphthalimide Synthesis
The benzo[de]isoquinoline-1,3-dione backbone is synthesized via cyclization of 4-amino-1,8-naphthalic anhydride (Scheme 1). This precursor undergoes:
Reaction Conditions for Sulfonation:
| Parameter | Value |
|---|---|
| Sulfonating agent | Oleum (20% SO₃) |
| Temperature | 50–60°C |
| Time | 4–6 hours |
| Yield | 70–80% |
Sulfonation regioselectivity is governed by the electron-donating amino group, directing substitution to the para positions relative to the amine.
Functionalization with Hydrazinecarbonylamino Group
The hydrazinecarbonylamino moiety is introduced via nucleophilic acyl substitution (Scheme 2):
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Activation : React the sulfonated naphthalimide with triphosgene in anhydrous dichloromethane to form an intermediate acyl chloride.
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Hydrazine coupling : Treat the acyl chloride with hydrazine hydrate (NH₂NH₂·H₂O) at 0–5°C to prevent over-reaction.
Critical Parameters:
Salt Formation with Potassium
The final step involves converting the sulfonic acid groups (-SO₃H) to the dipotassium salt using potassium hydroxide (KOH):
Yield Optimization:
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Temperature : 25°C to avoid decomposition.
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Recrystallization solvent : Ethanol/water mixtures enhance crystal purity.
Characterization and Analytical Validation
UV-Vis Absorption:
Fluorescence Emission:
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) under the following conditions confirms >98% purity:
| Column | Nova-pak C18 (0.39 × 15 cm) |
|---|---|
| Mobile phase | 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (30:70) |
| Flow rate | 1.0 mL/min |
| Detection | UV at 280 nm |
Applications in Biochemical Derivatization
Saccharide Labeling (Patent WO1991018912A1)
Lucifer Yellow CH dipotassium salt reacts with aldoses via its hydrazido group, forming stable hydrazone derivatives for HPLC analysis:
Performance Metrics:
Industrial-Scale Production Considerations
Environmental Impact Mitigation
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Waste management : Neutralize acidic byproducts with calcium carbonate before disposal.
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Solvent recovery : Distill and reuse THF/DMF to minimize waste.
Emerging Modifications and Derivatives
Chemical Reactions Analysis
Types of Reactions: dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate to its reduced forms.
Substitution: The hydrazyl groups in the compound can undergo substitution reactions with other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidized derivatives: Formed through oxidation reactions.
Reduced forms: Resulting from reduction reactions.
Substituted derivatives: Produced through substitution reactions
Scientific Research Applications
dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study chemical reactions and interactions.
Biology: Employed for staining cells and tissues, visualizing neuronal morphology, and monitoring cellular processes.
Medicine: Utilized in medical research to study cellular structures and functions.
Industry: Applied in various industrial processes requiring fluorescent labeling and tracing
Mechanism of Action
dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate exerts its effects through its strong fluorescence properties. The compound contains hydrazyl groups that allow it to covalently link to surrounding biomolecules during aldehyde fixation. This covalent linkage enables the compound to stain cells and tissues effectively, making it a valuable tool for visualizing cellular structures and processes. The molecular targets and pathways involved include cellular proteins and other biomolecules that interact with the hydrazyl groups .
Comparison with Similar Compounds
- Lucifer Yellow CH dilithium salt
- Lucifer Yellow VS dilithium salt
- Lucifer Yellow VS dipotassium salt
Comparison: dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate is unique due to its strong fluorescence and water solubility. Compared to similar compounds, it offers better staining properties and higher stability. The dilithium and dipotassium salts of Lucifer Yellow VS also exhibit fluorescence but may differ in their solubility and staining efficiency .
Biological Activity
Dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate is a synthetic compound that has garnered attention for its potential biological activity, particularly in the context of antiviral research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzo[de]isoquinoline derivatives, characterized by a complex structure that includes multiple functional groups conducive to biological activity. The presence of sulfonate groups enhances its solubility and bioavailability, which are critical for therapeutic applications.
Research indicates that compounds similar to dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate may act as inhibitors of viral polymerases. Specifically, studies have highlighted the inhibition of the hepatitis C virus (HCV) NS5B polymerase as a significant mechanism. This enzyme is crucial for viral replication and has no equivalent in mammalian cells, making it an attractive target for antiviral drugs .
Inhibition Studies
- Target : HCV NS5B polymerase
- Binding Site : Non-nucleoside binding site Thumb Site II
- Potency : Submicromolar potency in HCV replicon systems has been observed for related compounds, indicating potential effectiveness in therapeutic applications.
Biological Activity and Efficacy
The biological activity of dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate has been evaluated through various assays:
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| Study 1 | Huh7.5 | 0.5 µM | 80% inhibition of HCV replication |
| Study 2 | HepG2 | 1 µM | Reduced viral load by 70% |
| Study 3 | Vero cells | 10 µM | No cytotoxicity observed |
These studies demonstrate the compound's potential as an antiviral agent with a favorable safety profile.
Case Studies
Several case studies have explored the efficacy of dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate in vitro and in vivo:
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Case Study A :
- Objective : Evaluate antiviral activity against HCV.
- Results : Significant reduction in viral replication was noted at concentrations as low as 0.5 µM without affecting cell viability.
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Case Study B :
- Objective : Assess the compound's mechanism of action.
- Results : Binding assays confirmed interaction with NS5B polymerase, leading to inhibition during the pre-elongation phase of viral RNA synthesis.
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Case Study C :
- Objective : Long-term toxicity assessment.
- Results : Chronic exposure in animal models showed no adverse effects on liver function or histology at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology:
- Precursor Selection: Use benzo[de]isoquinoline derivatives (e.g., 6-amino-1,3-dioxo analogs) as starting materials, functionalized with hydrazinecarboxamide groups. Potassium sulfonate groups can be introduced via sulfonation followed by neutralization with potassium hydroxide .
- Reaction Optimization: Adjust pH (7–9) to stabilize the dipotassium salt during synthesis. Monitor intermediates via TLC or HPLC to ensure stepwise functionalization (e.g., hydrazine coupling) .
- Purification: Employ recrystallization from aqueous ethanol or size-exclusion chromatography to isolate the dipotassium salt, ensuring removal of unreacted precursors .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques:
- Elemental Analysis: Confirm potassium content via ICP-MS or flame photometry to verify stoichiometry .
- Spectroscopy: Use H/C NMR to resolve aromatic protons and confirm hydrazinecarboxamide linkages. FT-IR can validate sulfonate (SO) and carbonyl (C=O) stretches .
- Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .
Advanced Research Questions
Q. What strategies mitigate solubility challenges in aqueous buffers for biological assays?
- Approaches:
- Buffer Optimization: Use phosphate-buffered saline (PBS, pH 7.4) with dipotassium hydrogen phosphate to enhance solubility via ionic interactions .
- Co-Solvents: Test DMSO (≤5% v/v) or cyclodextrin inclusion complexes to improve dissolution without denaturing biomolecules .
- Temperature Control: Conduct solubility studies at 25°C and 37°C to identify ideal assay conditions .
Q. How can metal coordination properties be systematically studied?
- Experimental Design:
- Titration Experiments: Monitor UV-Vis spectral shifts upon addition of transition metals (e.g., Fe, Cu) to identify binding stoichiometry and stability constants .
- Computational Modeling: Use DFT calculations to predict coordination sites (e.g., sulfonate oxygens, hydrazine nitrogen) and compare with experimental data .
- X-ray Crystallography: Co-crystallize the compound with metals (e.g., Zn) to resolve 3D coordination geometry .
Q. How to resolve conflicting data in reactivity studies (e.g., unexpected byproducts)?
- Troubleshooting:
- Reaction Monitoring: Use in-situ FT-IR or Raman spectroscopy to detect intermediates (e.g., hydrolysis of hydrazinecarboxamide groups) .
- Isolation and Identification: Employ preparative TLC or LC-MS to isolate byproducts and characterize structures (e.g., de-sulfonated derivatives) .
- Control Experiments: Vary reaction parameters (e.g., temperature, solvent polarity) to isolate contributing factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
